Methyl 2-(3-fluorophenyl)acetate
Overview
Description
“Methyl 2-(3-fluorophenyl)acetate” is a chemical compound with the molecular formula C9H9FO2 . It appears as a clear, colorless to light yellow liquid . The compound is part of the benzenoids class of organic compounds .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI Key OXYLCGRXCQARQV-UHFFFAOYSA-N . The compound has a molecular weight of 168.17 g/mol .Physical And Chemical Properties Analysis
“this compound” is a clear, colorless to light yellow liquid . It has a molecular weight of 168.17 g/mol . It should be stored in a refrigerator and shipped at room temperature .Scientific Research Applications
Crystal Structure and Molecular Interactions
- Methyl 2-(3-fluorophenyl)acetate and similar compounds exhibit distinct crystal structures and molecular interactions, as observed in various studies. For instance, 2-Amino-2-(2-fluorophenyl)acetic acid, a compound closely related to this compound, demonstrates unique crystal structures and hydrogen bonding patterns (Burns & Hagaman, 1993).
Synthesis Methods
- Efficient synthesis methods have been developed for this compound and related compounds. A study explored the asymmetric synthesis of methyl (2S,3S,6R)-6-(4-fluorophenyl)-2-(4-hydroxyphenyl)-piperidine-3-carboxylate, which involves a domino process including allylic acetate rearrangement and Michael addition (Salgado et al., 2019).
Biological Evaluation
- Compounds structurally similar to this compound, such as ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate, have been synthesized and evaluated for biological activities like cytotoxicity and inhibition of specific enzymes (Riadi et al., 2021).
Fluorogenic Reagents
- This compound derivatives have applications as fluorogenic reagents for the analysis of primary amines. For example, 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate, a related compound, has been used in HPLC, CE, and MALDI/MS for analyzing peptides and carbohydrates (Chen & Novotny, 1997).
Methanogenesis Inhibition
- Methyl fluoride, a compound related to this compound, has been studied for its inhibitory effects on methanogenesis in microbial cultures, highlighting potential applications in environmental studies (Janssen & Frenzel, 1997).
Safety and Hazards
“Methyl 2-(3-fluorophenyl)acetate” is classified as a hazardous substance. It is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . The compound should be handled with protective gloves, protective clothing, and eye/face protection . In case of fire, CO2, dry chemical, or foam should be used for extinction .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that Methyl 2-(3-fluorophenyl)acetate might interact with similar targets.
Mode of Action
In the context of suzuki–miyaura coupling reactions, the compound might participate in electronically divergent processes with a metal catalyst . This could involve oxidative addition with formally electrophilic organic groups, and transmetalation with formally nucleophilic organic groups .
Biochemical Pathways
It’s worth noting that similar compounds have been involved in suzuki–miyaura coupling reactions , which are key in various biochemical pathways.
Result of Action
Given its potential involvement in suzuki–miyaura coupling reactions , it might contribute to the formation of carbon-carbon bonds, which are fundamental in organic chemistry and biochemistry.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound might accumulate in confined spaces, particularly at or below ground level . It’s also recommended to avoid releasing the compound into the environment .
properties
IUPAC Name |
methyl 2-(3-fluorophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-12-9(11)6-7-3-2-4-8(10)5-7/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYLCGRXCQARQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370130 | |
Record name | methyl 2-(3-fluorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
64123-77-9 | |
Record name | methyl 2-(3-fluorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-fluorophenylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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